Chlorophyll

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Photosynthesis and the Foundation of Life

Chlorophyll is a group of pigments found in plants, algae, and cyanobacteria. These pigments are crucial for photosynthesis, the process by which these organisms capture light energy and convert it into chemical energy. Chlorophyll absorbs specific wavelengths of light, primarily in the blue and red regions of the spectrum, and uses this energy to power the transfer of electrons in the photosynthetic reaction centers. This process ultimately leads to the production of glucose, a simple sugar that serves as the primary energy source for these organisms .

From Light to Energy: The Role of Chlorophyll in Photosynthesis

Chlorophyll molecules are embedded within thylakoids, membrane-bound structures within chloroplasts, the compartments responsible for photosynthesis in plant cells. Within the thylakoid membrane, two main types of chlorophyll, chlorophyll a and chlorophyll b, play specific roles in light absorption and energy transfer.

- Chlorophyll a serves as the primary light-harvesting pigment and the reaction center for Photosystem II (PSII), the first protein complex in the electron transport chain of photosynthesis. PSII captures light energy and uses it to oxidize water, releasing oxygen as a byproduct .

- Chlorophyll b acts as an accessory pigment, transferring the captured light energy to chlorophyll a in PSII and to other protein complexes involved in the electron transport chain .

Beyond Photosynthesis: Exploring the Potential Applications of Chlorophyll

While chlorophyll's primary function is in photosynthesis, scientific research is exploring its potential applications in various fields:

- Food Science: Chlorophyll is used as a natural food coloring agent due to its vibrant green color. It also possesses antioxidant properties, which may help to extend the shelf life of food products .

- Medicine: Research suggests that chlorophyll may have potential health benefits, including anti-inflammatory and anti-cancer properties. However, further research is needed to confirm these findings and establish any definitive therapeutic applications , .

- Environmental Science: Chlorophyll content in plant tissues can be used as an indicator of plant health and photosynthetic efficiency. This information is valuable in monitoring environmental stress and assessing the impact of climate change on vegetation .

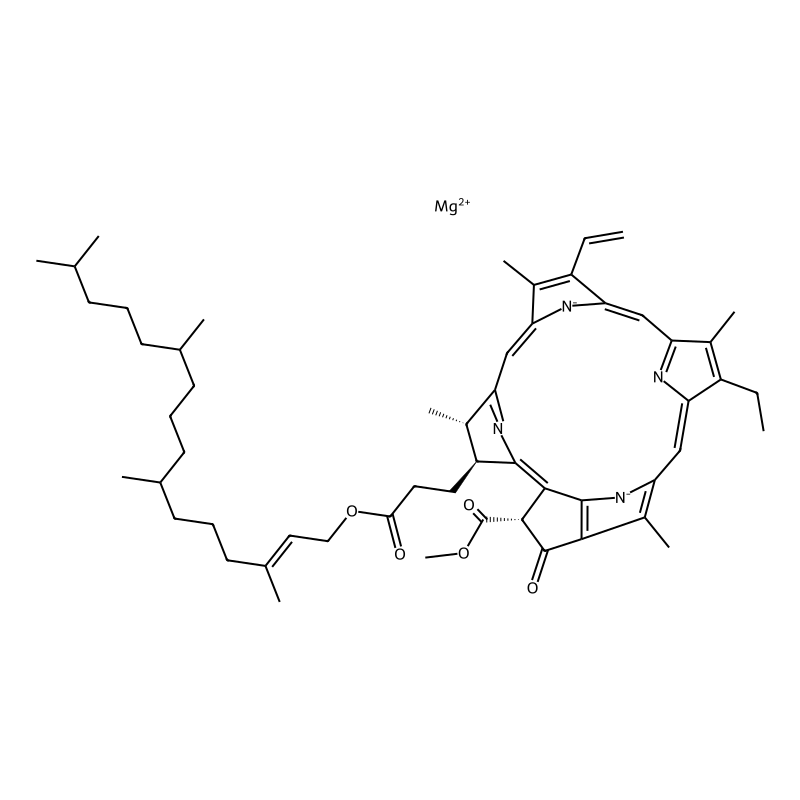

Chlorophyll is a vital green pigment found in the chloroplasts of plants, algae, and cyanobacteria, playing a crucial role in photosynthesis. It is responsible for absorbing light energy, primarily from the blue and red wavelengths of the light spectrum, while reflecting green light, which gives plants their characteristic color. The basic structure of chlorophyll consists of a porphyrin ring coordinated to a central magnesium atom, similar to the heme group in hemoglobin, where iron is the central atom .

There are several types of chlorophyll, with Chlorophyll A and Chlorophyll B being the most prominent. Chlorophyll A has the molecular formula and is essential for the primary photo

In photosynthesis, chlorophyll a absorbs photons (light packets) within photosystem II. This absorbed energy excites an electron in the chlorophyll molecule, which is then transferred to an electron acceptor molecule. This series of electron transfers ultimately leads to the production of ATP, the cell's energy currency. Chlorophyll b plays a secondary role, transferring light energy to chlorophyll a within photosystems.

- Light-Dependent Reactions: When chlorophyll absorbs photons, it energizes electrons that are transferred through an electron transport chain located in the thylakoid membranes of chloroplasts. This process generates adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide phosphate (NADPH), which are essential for the next stage of photosynthesis .

- Photolysis: The absorbed light energy also facilitates the splitting of water molecules (H₂O) into oxygen (O₂), protons (H⁺), and electrons. This reaction not only replenishes the electrons lost by chlorophyll but also produces oxygen as a byproduct, contributing significantly to Earth's atmospheric oxygen .

Chlorophyll's primary biological activity is its role in photosynthesis, which converts solar energy into chemical energy stored in glucose. This process is fundamental for life on Earth as it forms the basis of the food chain. Furthermore, chlorophyll has been studied for its potential health benefits, including antioxidant properties and its ability to support detoxification processes in the body .

Research indicates that chlorophyll can enhance wound healing and may have anti-inflammatory effects. It has also been explored as a natural remedy for various ailments due to its purported ability to bind to toxins and facilitate their excretion from the body .

Chlorophyll is synthesized through a complex biosynthetic pathway that begins with the amino acid glutamate. The synthesis involves several key steps:

- Formation of Porphyrin Ring: The process starts with the production of porphyrin precursors from glutamate.

- Incorporation of Magnesium: Magnesium ions are inserted into the porphyrin ring to form protochlorophyllide.

- Conversion to Chlorophyll: Finally, chlorophyll synthase catalyzes the reaction between chlorophyllide and phytyl diphosphate, resulting in chlorophyll formation .

The synthesis pathway shares similarities with that of heme and siroheme, highlighting its biochemical significance.

Chlorophyll has various applications across different fields:

- Food Industry: Used as a natural colorant (E140) in food products.

- Health Supplements: Sold as a dietary supplement for its potential health benefits.

- Cosmetics: Incorporated into skincare products due to its antioxidant properties.

- Agriculture: Utilized in fertilizers and plant growth enhancers to promote photosynthesis.

Additionally, chlorophyll's role in carbon fixation makes it essential for addressing climate change by enhancing carbon sequestration through increased plant growth .

Studies on chlorophyll interactions have revealed its potential synergistic effects with other compounds:

- With Antioxidants: Chlorophyll may enhance the antioxidant capacity when combined with vitamins C and E.

- With Heavy Metals: Research indicates that chlorophyll can bind heavy metals like cadmium and lead, facilitating their removal from biological systems.

- With Gut Microbiota: Some studies suggest that chlorophyll can positively influence gut health by modulating microbiota composition.

These interactions underline chlorophyll's multifaceted roles beyond photosynthesis.

Chlorophyll shares structural similarities with several other compounds involved in biological processes:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Chlorophyll A | Primary pigment in photosynthesis | |

| Chlorophyll B | Accessory pigment that complements Chlorophyll A | |

| Heme | Contains iron; crucial for oxygen transport | |

| Bilirubin | Breakdown product of heme; involved in detoxification | |

| Carotenoids | Varies | Accessory pigments aiding in light absorption |

Chlorophyll's uniqueness lies in its specific function as a photoreceptor coupled with its ability to facilitate oxygen production through water splitting during photosynthesis . While similar compounds may share structural characteristics or roles in biological systems, none replicate the exact functionality of chlorophyll in energy conversion processes essential for life on Earth.

Tetrapyrrole Biosynthesis Shared with Heme Pathway

The biosynthesis of chlorophyll shares a common tetrapyrrole biosynthetic pathway with heme synthesis up to the critical branch point at protoporphyrin IX [1] [3]. This shared pathway represents one of the most fundamental metabolic networks in photosynthetic organisms, where the synthesis of all tetrapyrroles, including chlorophyll, heme, siroheme, and phytochromobilin, originates from a common precursor [3].

The pathway initiates with the formation of 5-aminolevulinic acid from glutamate through three enzymatic steps [5]. Glutamate is first activated to transfer ribonucleic acid glutamate by glutamyl transfer ribonucleic acid synthetase, which is subsequently converted to 5-aminolevulinic acid by glutamyl-transfer ribonucleic acid reductase and glutamate-1-semialdehyde-2,1-aminomutase [5]. This represents the rate-limiting step in the pathway and serves as the first committed step toward tetrapyrrole synthesis [5].

Eight molecules of 5-aminolevulinic acid are then converted through a series of enzymatic reactions to form protoporphyrin IX, which serves as the common substrate for both the heme and chlorophyll biosynthetic branches [1] [3]. The conversion involves the sequential action of porphobilinogen synthase, porphobilinogen deaminase, uroporphyrinogen III synthase, uroporphyrinogen decarboxylase, coproporphyrinogen oxidase, and protoporphyrinogen oxidase [6].

At the protoporphyrin IX branch point, the insertion of different metal ions determines the fate of the tetrapyrrole intermediate [24] [26]. Iron insertion by ferrochelatase leads to heme formation, while magnesium insertion by magnesium chelatase commits the pathway to chlorophyll biosynthesis [24] [26]. This metal insertion step represents a crucial regulatory point where the relative activities of magnesium chelatase and ferrochelatase must be carefully coordinated to meet the organism's requirements for both chlorophyll and heme [24] [26].

The shared nature of this pathway necessitates sophisticated regulatory mechanisms to ensure appropriate flux distribution between the different tetrapyrrole end products [1] [4]. Research has demonstrated that metabolic balance between the tetrapyrrole and methylerythritol phosphate pathways is essential for proper chlorophyll synthesis, as disruption of this balance can lead to stoichiometric imbalances in tetrapyrrolic chlorophyll precursors [2] [4].

Magnesium Chelation and Protochlorophyllide Formation

The insertion of magnesium into protoporphyrin IX represents the first committed step unique to chlorophyll biosynthesis and is catalyzed by the magnesium chelatase enzyme complex [5] [24] [25]. This three-component enzyme system comprises the CHLI, CHLD, and CHLH subunits, which work in concert to facilitate the adenosine triphosphate-dependent chelation reaction [24] [25] [26].

The magnesium chelatase reaction proceeds through a two-step mechanism involving an adenosine triphosphate-dependent activation step followed by an adenosine triphosphate-dependent chelation step [24] [26]. The CHLI and CHLD subunits form an adenosine triphosphate-dependent motor complex that associates with the CHLH subunit, which serves as the protoporphyrin IX binding component [28] [31]. The reaction requires magnesium ions, adenosine triphosphate, and water as substrates, producing adenosine diphosphate, phosphate, magnesium-protoporphyrin IX, and protons as products [25].

Recent structural and biochemical studies have revealed the detailed mechanism of subunit interactions within the magnesium chelatase complex [28]. The CHLD subunit functions as a bridging component between the adenosine triphosphate-dependent motor subunits CHLI and the porphyrin-binding subunit CHLH [28]. The C-terminal integrin I domain of CHLD governs association with CHLH in a magnesium-dependent manner, which also mediates the cooperative response of the chelatase to magnesium [28].

The regulation of magnesium chelatase activity involves multiple mechanisms, including the GUN4 regulatory protein, which stimulates the enzyme and affects feedback control of 5-aminolevulinic acid synthesis [29]. GUN4 binds both the substrate and product of the magnesium chelatase reaction and is essential for chlorophyll synthesis under photoperiodic growth conditions [29]. Post-translational modifications, particularly phosphorylation of GUN4, play crucial roles in regulating the enzyme's activity and maintaining adequate chlorophyll levels under varying environmental conditions [29].

Following magnesium insertion, magnesium-protoporphyrin IX is methylated by magnesium-protoporphyrin methyltransferase to form magnesium-protoporphyrin IX monomethyl ester [9] [11]. This intermediate then undergoes cyclization by the magnesium-protoporphyrin IX monomethyl ester cyclase to form protochlorophyllide, the first green intermediate in the chlorophyll biosynthetic pathway [11]. The cyclase reaction involves the formation of the characteristic fifth ring (ring E) of the chlorin macrocycle through a multi-step process that includes carbonyl addition at C131 followed by carbon-carbon bond formation [11].

| Enzyme Component | Molecular Weight (kDa) | Function | Cofactor Requirements |

|---|---|---|---|

| CHLI | ~38 | Adenosine triphosphate hydrolysis motor | Magnesium-adenosine triphosphate |

| CHLD | ~74 | Bridging subunit | Magnesium-adenosine triphosphate |

| CHLH | ~150 | Protoporphyrin IX binding | Magnesium ions |

| GUN4 | ~27 | Regulatory activator | Protoporphyrin IX, Magnesium-protoporphyrin IX |

Chlorophyll a/b/c/d Branch-Specific Modification Enzymes

The diversification of chlorophyll types occurs through the action of specialized modification enzymes that introduce specific structural changes to the basic chlorophyll a framework [9] [12] [16]. These branch-specific enzymes enable the synthesis of chlorophyll b, c, d, and f variants, each with distinct spectral properties and functional roles in photosynthetic light harvesting.

Chlorophyll b synthesis is catalyzed by chlorophyllide a oxygenase, a mononuclear iron-containing enzyme that performs two sequential oxidation reactions [12] [13]. The enzyme first converts chlorophyllide a to 7-hydroxychlorophyllide a, then further oxidizes this intermediate to chlorophyllide b [13]. The systematic name of this enzyme is chlorophyllide-a:oxygen 7-oxidoreductase, and it requires oxygen, reduced nicotinamide adenine dinucleotide phosphate, and protons as cofactors [13]. The two-step reaction mechanism involves the formation of a 7-hydroxyl intermediate that is subsequently oxidized to the formyl group characteristic of chlorophyll b [13].

The chlorophyll a and b pigments can be interconverted through the chlorophyll cycle, which involves the sequential action of chlorophyll b reductase and 7-hydroxymethyl chlorophyll a reductase in the reverse direction [12]. This bidirectional pathway allows for dynamic adjustment of the chlorophyll a to chlorophyll b ratio in response to changing light conditions and developmental requirements [12].

Chlorophyll c synthesis involves a distinct set of enzymes that have been recently characterized through studies of dinoflagellate mutants [37]. The chlorophyll c synthase enzyme contains both chlorophyll a/b binding domains and 2-oxoglutarate-iron(II) dioxygenase domains [37]. Different algal lineages utilize varying enzyme compositions for chlorophyll c synthesis, with peridinin-containing dinoflagellates employing the dual-domain enzyme, while other chlorophyll c-containing algae use enzymes with only the 2-oxoglutarate-iron(II) dioxygenase domain [37].

Chlorophyll d biosynthesis occurs in the cyanobacterium Acaryochloris marina and involves the substitution of a formyl group at the C3 position [12]. While isotopic labeling studies suggest that the oxygen in the C3 formyl group results from an oxygenase-type reaction, the specific enzyme responsible for chlorophyll d synthesis remains unidentified [12].

Chlorophyll f synthesis represents one of the most recently discovered chlorophyll modifications and is catalyzed by chlorophyll f synthase, a paralog of the photosystem II D1 protein [12] [14]. This enzyme introduces a formyl group at the C2 position of ring A, enabling oxygenic photosynthesis in far-red light conditions [12] [14]. The chlorophyll f synthase functions within modified photosystem II complexes that contain a dysfunctional manganese-calcium-oxygen cluster, creating an oxygenated environment that facilitates the oxidation reaction [14].

| Chlorophyll Type | Modifying Enzyme | Structural Modification | Spectral Properties |

|---|---|---|---|

| Chlorophyll b | Chlorophyllide a oxygenase | Formyl group at C7 | Blue-shifted absorption |

| Chlorophyll c | Chlorophyll c synthase | Lacks phytol chain, various ring modifications | Diverse absorption maxima |

| Chlorophyll d | Unknown enzyme | Formyl group at C3 | Red-shifted absorption |

| Chlorophyll f | Chlorophyll f synthase | Formyl group at C2 | Far-red absorption |

Geranylgeranyl Reduction and Esterification Mechanisms

The final steps of chlorophyll biosynthesis involve the attachment and reduction of the isoprenoid side chain, which anchors the pigment within membrane-bound photosynthetic complexes [9] [16]. These terminal reactions are catalyzed by two key enzymes: chlorophyll synthase, which performs the esterification reaction, and geranylgeranyl reductase, which reduces the isoprenoid chain [9] [16].

Chlorophyll synthase catalyzes the esterification of chlorophyllide a with either geranylgeranyl diphosphate or phytyl diphosphate to form the corresponding chlorophyll molecules [18] [23]. The enzyme exhibits substrate preference that varies depending on the organism and developmental stage [18]. In etiolated plants, chlorophyll synthase preferentially utilizes geranylgeranyl diphosphate, while in green plants, phytyl diphosphate is the preferred substrate [18]. The enzyme mechanism involves the formation of an ester bond between the C17 propionate side chain of ring D and the isoprenoid alcohol, releasing diphosphate as a byproduct [18].

Geranylgeranyl reductase performs the sequential reduction of the geranylgeranyl chain to produce the fully saturated phytol moiety [17] [18] [19]. This enzyme catalyzes the nicotinamide adenine dinucleotide phosphate-dependent reduction of three double bonds in the geranylgeranyl chain [17] [22]. The systematic name of the enzyme is geranylgeranyl-diphosphate:nicotinamide adenine dinucleotide phosphate oxidoreductase, and it can act on both free geranylgeranyl diphosphate and geranylgeranyl-chlorophyll a [18] [22].

The geranylgeranyl reductase enzyme plays a dual role in both chlorophyll and tocopherol biosynthesis, providing phytol for both pathways [17] [18]. Studies using antisense inhibition of geranylgeranyl reductase expression have demonstrated that reduced enzyme activity leads to accumulation of geranylgeranyl-chlorophyll a and decreased tocopherol content [18]. The enzyme shows light-dependent regulation, with expression being induced by light and suppressed by darkness, consistent with its role in chlorophyll biosynthesis [19].

Recent research has revealed the existence of a recruiting mechanism that controls geranylgeranyl diphosphate allocation toward chlorophyll biosynthesis [21]. The geranylgeranyl diphosphate synthase recruiting protein determines the subcellular localization of geranylgeranyl diphosphate synthase and directs it to a large protein complex in thylakoid membranes [21]. This complex includes geranylgeranyl reductase, light-harvesting-like protein 3, protochlorophyllide oxidoreductase, and chlorophyll synthase, providing a mechanism to coordinate isoprenoid and tetrapyrrole biosynthesis [21].

The esterification process is tightly coordinated with photosynthetic complex assembly through interactions with membrane biogenesis machinery [9] [11]. Chlorophyll synthase has been shown to interact with the Alb3 membrane insertase, suggesting a mechanism to coordinate chlorophyll biosynthesis with the insertion of chlorophyll into chlorophyll-binding proteins in the thylakoid membrane [11].

| Enzyme Parameter | Geranylgeranyl Reductase | Chlorophyll Synthase |

|---|---|---|

| Substrate Specificity | Geranylgeranyl diphosphate, Geranylgeranyl-chlorophyll a | Chlorophyllide a, Geranylgeranyl diphosphate, Phytyl diphosphate |

| Cofactor Requirements | Nicotinamide adenine dinucleotide phosphate | None |

| Reaction Mechanism | Three-step reduction | Esterification with diphosphate release |

| Subcellular Localization | Thylakoid membranes | Thylakoid membranes |

| Regulatory Control | Light-dependent expression | Developmental regulation |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 1289 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 1287 of 1289 companies with hazard statement code(s):;

H304 (99.92%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Other CAS

1406-65-1